molecular formula C7H12N2O3 B12899129 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate CAS No. 62243-11-2

4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B12899129
CAS No.: 62243-11-2
M. Wt: 172.18 g/mol
InChI Key: KEPQWDQADVCJKY-UHFFFAOYSA-N
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Description

4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of a nitrile oxide with an alkene in the presence of a base such as sodium methoxide. The reaction is carried out at room temperature and yields the desired isoxazole derivative .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

CAS No.

62243-11-2

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(4-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C7H12N2O3/c1-5-4-11-8-6(5)12-7(10)9(2)3/h5H,4H2,1-3H3

InChI Key

KEPQWDQADVCJKY-UHFFFAOYSA-N

Canonical SMILES

CC1CON=C1OC(=O)N(C)C

Origin of Product

United States

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